molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1

Thieno[2,3-b]pyridine

Katalognummer: B153569
CAS-Nummer: 272-23-1
Molekulargewicht: 135.19 g/mol
InChI-Schlüssel: SMZMHUCIDGHERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-b]pyridine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its broad spectrum of biological activities. It serves as a key pharmacophore in the development of novel therapeutic agents. Researchers value this compound for its application in creating potent antimicrobial agents. Synthetic derivatives of this compound have demonstrated strong activity against Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as the fungal pathogen C. albicans , with some compounds exhibiting IC50 values as low as 14.2 ± 0.41 µg/mL, showing promise as a foundation for new antibiotics . Furthermore, its role in anticancer research is particularly notable. This compound-based compounds have shown potent cytotoxic effects and the ability to induce apoptosis in various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), hormone-responsive breast cancer (MCF-7), and ovarian cancer (SK-OV-3, OVCAR-3) . These compounds can reduce the population of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis . One established mechanism of action for certain derivatives is the destabilization of microtubules, thereby disrupting mitotic spindle formation and halting cell division . This compound is a privileged structure in chemical biology, facilitating the exploration of diverse biological targets. Its derivatives are investigated as modulators of enzymes such as DNA gyrase and phosphoinositide-specific phospholipase C (pi-PLC) , and are known to interact with other targets including the colchicine binding site on tubulin . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

IUPAC Name

thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMHUCIDGHERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302650
Record name Thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-23-1
Record name Thieno[2,3-b]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thieno[2,3-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Base-Catalyzed Condensation of Malononitrile, Aldehydes, and Thiophenol

The one-pot three-component reaction involving malononitrile, aromatic aldehydes, and thiophenol has emerged as a foundational method for synthesizing 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. This reaction is catalyzed by high-surface-area MgO (HSA-MgO) or nanocrystalline MgO, which enhances reaction efficiency by providing active basic sites. For example, using triethylamine as a co-catalyst, the reaction proceeds at room temperature, yielding intermediates in 85–92% efficiency within 2–3 hours. The resulting mercaptopyridine derivatives serve as precursors for subsequent alkylation and cyclization steps.

Alkylation and Cyclization Sequence

Alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds (e.g., chloroacetone or ethyl chloroacetate) in the presence of sodium alkoxide bases (e.g., NaOMe or NaOEt) triggers intramolecular cyclization to form thieno[2,3-b]pyridines. For instance, treatment with chloroacetone in dimethylformamide (DMF) and anhydrous potassium carbonate at 80°C for 4 hours yields 2-acetyl-3-amino-6-phenyl-4-styrylthieno[2,3-b]pyridine in 89% yield. This method’s versatility is demonstrated by its compatibility with diverse α-halogenated ketones and esters, enabling structural modulation at the C-2 position.

Table 1: Comparative Analysis of Three-Component Reaction Methodologies

Starting MaterialsCatalystReaction TimeYield (%)Reference
Malononitrile, benzaldehyde, thiophenolHSA-MgO2.5 hours90
Malononitrile, 4-Cl-benzaldehyde, thiophenolNanocrystalline MgO3 hours88
2-Amino-4-aryl-6-mercaptopyridine, chloroacetoneK₂CO₃ (anhydrous)4 hours89

Cycloaddition Approaches for Fused this compound Systems

Diels-Alder Reactions with Dienophiles

Thieno[2,3-b]pyridines bearing dienic moieties undergo cycloaddition reactions with dienophiles such as N-phenylmaleimide. For example, 2-acetyl-3-amino-6-phenyl-4-styrylthieno[2,3-b]pyridine reacts with N-phenylmaleimide in ethanol under reflux to form pyrrolo[3,4-f]quinolino[2,3:6',7']thiophene derivatives. Infrared (IR) spectroscopy confirms the formation of cycloadducts through the appearance of carbonyl stretching bands at 1,750 and 1,700 cm⁻¹, while mass spectrometry reveals molecular ion peaks at m/z 529.

Synthesis of Pyrimidine-Fused Derivatives

Reaction of 3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide with triethyl orthoformate or formic acid yields pyrido[3',2':4,5]thieno[2,3-d]pyrimidin-4-one derivatives. These products are further functionalized via chlorination (using POCl₃) and hydrazine substitution, enabling the synthesis of triazolo-pyrimidothienopyridines. For instance, 4-hydrazino-9-methyl-7-phenylpyrido[3',2':4,5]thieno[2,3-d]pyridine reacts with triethyl orthoformate to form triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-b]pyridine, as confirmed by ¹H-NMR signals at δ 9.86 ppm (triazolo H-4).

Halogen-Mediated Alkylation and Cyclization Pathways

Reaction with α-Halogenated Ketones

Halogen-containing reagents like chloroacetonitrile facilitate the synthesis of aminothienopyridine derivatives. For example, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles react with chloroacetonitrile in the presence of sodium ethoxide to form 3-amino-6-arylthieno[2,3-b]pyridine-2-carbonitriles. IR spectroscopy validates the presence of nitrile (2,191 cm⁻¹) and amino (3,335 cm⁻¹) groups, while ¹H-NMR confirms the absence of thiol protons post-cyclization.

One-Pot Synthesis Using Sodium 3-(5-Bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate

A novel one-pot method involves condensing sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide under acidic conditions. Three variants of this method are reported:

  • Method A : Grinding reactants in an open mortar with acetic acid yields 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (85% yield).

  • Method B : Refluxing in piperidinium acetate/water achieves similar results in 10 minutes.

  • Method C : Ethanol/piperidine reflux over 4–5 hours produces identical products.

Table 2: Halogen-Mediated Synthesis of Thieno[2,3-b]pyridines

SubstrateReagentConditionsProductYield (%)
Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olateCyanothioacetamideMethod A (grinding)6-(5-bromobenzofuran-2-yl)-2-thioxopyridine85
2-Amino-4-phenyl-6-mercaptopyridineChloroacetonitrileNaOEt, ethanol3-amino-6-phenylthieno[2,3-b]pyridine78

Functionalization and Derivatization of this compound Scaffolds

Formylation and Amination Reactions

Thieno[2,3-b]pyridine-2-carbonitriles undergo formylation with triethyl orthoformate to produce imidate intermediates, which react with ammonia or formamide to yield 3-amino-4-imino derivatives. For example, ethyl N-[6-(5-bromo-benzofuran-2-yl)-2-cyano-thieno[2,3-b]pyridin-3-yl]-formimidoate reacts with formamide to form 7-(2-thienyl)pyrimidine[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine, confirmed by IR bands at 3,320 and 3,151 cm⁻¹ (NH₂).

Nitrosation and Cyclocondensation

Treatment of 3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide with nitrous acid induces self-cyclization to form pyrido[5,4-b]thieno[3',2'-d]triazin-4-(3H)-one. The IR spectrum of this product shows a triazine carbonyl stretch at 1,668 cm⁻¹, while mass spectrometry identifies a molecular ion peak at m/z 294.

Catalytic Innovations and Green Chemistry Approaches

Nanocrystalline MgO as a Sustainable Catalyst

The use of nanocrystalline MgO in three-component reactions reduces reaction times and improves yields compared to traditional bases like triethylamine. Its high surface area (150–200 m²/g) and basic sites facilitate rapid deprotonation of thiophenol and activation of aldehydes, enabling room-temperature syntheses.

Solvent-Free Mechanochemical Synthesis

Mechanochemical grinding (Method A) eliminates the need for organic solvents, aligning with green chemistry principles . This approach achieves comparable yields to solution-phase methods while reducing waste generation.

Analyse Chemischer Reaktionen

Reactions of Thieno[2,3-b]pyridines

  • Electrophilic Substitution: A kinetic study of hydrogen exchange and nitration in thieno[2,3-b]pyridine has allowed for the evaluation of standard rate constants for the reaction of the protonated species .

  • Nucleophilic Substitution: Nucleophilic substitution reactions of the thiomethyl group of 3-ethyloxycarbonyl-2-methylthiothis compound have been investigated .

    • Thieno[2,3-b]pyridines can be formed from reactions of 3-cyanopyridine-2(1H)-thione with compounds containing a halogen atom adjacent to an active methylene group .

  • Cycloaddition: Thienopyridine derivative 8 undergoes cycloaddition reactions with dienophiles to afford cycloadducts .

  • Reaction with Electrophiles: this compound-2(1H)-thione derivative 6 reacts with aromatic aldehyde to yield styrylpyridinethione derivative 7 .

  • Further Transformations:

    • Thienopyridine derivative 17 reacts with triethyl orthoformate to give compound 18 .

    • Compound 17 reacts with carbon disulfide to give pyrimidinedithione derivative 21 .

  • ** واکنش با هیدرازین**Reaction with Hydrazine: Compound 18 reacts with hydrazine hydrate to yield triazipinopyrimidothienopyridine derivative 20 .

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-b]pyridine has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Table 2: Impact of Ring Fusion on Anticancer Activity

Compound Fused Ring IC₅₀ (nM) Cell Line Tested
This compound None 500–1000 MDA-MB-231
Hexahydrocycloocta[b]thieno[3,2-e]pyridine Cyclooctane 80–250 HepG-2, MCF-7
Pyrimidino[4',5':4,5]this compound Pyrimidine 150–300 HepG-2

This compound vs. Pyrrolo[2,3-b]pyridines

Replacing the thiophene sulfur with nitrogen yields pyrrolo[2,3-b]pyridines, which exhibit improved aqueous solubility (>10-fold increase) but reduced metabolic stability. While pyrrolo derivatives maintain anti-proliferative activity, their IC₅₀ values are generally higher (200–500 nM) compared to thieno analogs .

Table 3: Solubility and Activity Trade-offs

Compound Aqueous Solubility (μg/mL) IC₅₀ (nM)
This compound <5 80–250
Pyrrolo[2,3-b]pyridine >50 200–500

This compound vs. Thieno[3,2-e]pyridines

Positional isomerism (e.g., thieno[3,2-e]pyridines) alters electronic distribution and bioactivity. Thieno[3,2-e]pyridines show weaker PI-PLC inhibition but improved kinase selectivity, making them suitable for non-oncological applications .

Biologische Aktivität

Thieno[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fused thiophene and pyridine ring structure. This unique configuration contributes to its lipophilicity and ability to interact with various biological targets. The compound can be modified to enhance its biological activity, leading to the development of various derivatives with improved pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Notable findings include:

  • Inhibition of Cancer Stem Cells (CSCs) : A novel this compound compound was shown to significantly lower the cancer stem cell fraction in triple-negative breast cancer (TNBC) cell lines. This effect was associated with a metabolic shift from lipid to glucose metabolism, indicating a potential mechanism for reducing tumor aggressiveness and recurrence .
  • Induction of Apoptosis : this compound compounds have been demonstrated to induce apoptosis in ovarian cancer cells. Treatment led to a significant increase in early and late apoptotic cell populations compared to untreated controls, suggesting that these compounds can effectively trigger programmed cell death .
  • Cell Proliferation Inhibition : In vitro assays have shown that this compound derivatives inhibit DNA synthesis in cancer cells, as evidenced by reduced incorporation of tritiated thymidine. This indicates that these compounds can effectively hinder cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Metabolic Pathway Alteration : Treatment with this compound derivatives has been shown to alter metabolic pathways in cancer cells. For instance, significant changes were observed in glycolysis and other metabolic processes, which are crucial for cancer cell survival and growth .
  • Targeting Specific Receptors : Some studies suggest that this compound compounds may modulate the activity of specific receptors involved in cancer progression. For example, pharmacophore modeling has indicated potential interactions with mGluR5 receptors .

Case Studies and Research Findings

Several research studies have provided insights into the biological activity of this compound:

StudyFindings
Pervan et al. (2022)Identified a novel compound that lowers CSC fraction in TNBC cellsHighlights potential for targeting CSCs in cancer therapy .
Recent Ovarian Cancer StudyInduced significant apoptosis in OVCAR-3 cellsSupports the use of this compound as an anticancer agent .
Cell Proliferation AssayInhibited DNA synthesis in treated cellsConfirms antiproliferative effects .

Toxicological Profile

The safety profile of this compound derivatives has also been evaluated. In toxicity assays involving athymic mice, compounds were well-tolerated at high doses (up to 400 mg/kg), indicating a favorable safety margin for further development .

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine derivatives, and how are intermediates characterized?

this compound derivatives are typically synthesized via cyclization of S-alkyl intermediates using α-halo carbonyl compounds (e.g., chloroacetone, phenacyl chloride) in the presence of sodium ethoxide . The reaction proceeds via nucleophilic substitution and subsequent intramolecular cyclization. Intermediates and final products are characterized using elemental analysis, 1H/13C NMR, DEPT, 2D NMR, and HRMS to confirm structural integrity . For example, ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothis compound-5-carboxylate derivatives were validated using these techniques .

Q. How are this compound derivatives initially screened for biological activity?

Initial biological screening involves in vitro assays against microbial strains (e.g., Escherichia coli ATCC10536) or cancer cell lines. Compounds are tested for antimicrobial, cytotoxic, or receptor-binding activity. For cytotoxicity, multidrug-resistant (MDR) cell lines are used to assess potency, with IC50 values calculated via dose-response curves . For example, derivatives with N-cyclopropyl substituents showed enhanced activity against E. coli compared to bulkier analogs .

Q. What safety protocols are recommended for handling this compound compounds in the laboratory?

Use nitrile gloves compliant with EN 374 standards and flame-retardant lab coats to avoid skin contact. Conduct reactions in fume hoods, and store compounds in airtight containers under inert atmospheres to prevent degradation. Respiratory protection is advised for volatile derivatives .

Advanced Research Questions

Q. How do substituents at the N-cyclopropyl or aryl positions influence the biological potency of thieno[2,3-b]pyridines?

Substituents modulate electronic and steric properties, affecting binding to biological targets. For instance:

  • N-Cyclopropyl groups enhance antimicrobial activity by improving membrane permeability .
  • Carbonyl groups at aryl positions facilitate intramolecular cyclization, enabling one-pot synthesis of bioactive derivatives .
  • Bulky substituents (e.g., N-tert-butyl) reduce potency due to steric hindrance at target sites .

Table 1: Impact of Substituents on Cytotoxicity (IC50, μM)

DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
7a1.36 ± 0.044.06 ± 0.76
7d308 ± 93.6556 ± 28.1
Data adapted from

Q. What mechanistic insights explain the regioselectivity of this compound synthesis via Thorpe-Ziegler cyclization?

The Thorpe-Ziegler reaction involves base-mediated intramolecular cyclization of 3-cyanopyridine-2-thione derivatives. Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct cyclization to the α-position .
  • Solvent polarity : Polar solvents (e.g., ethanol) stabilize transition states, favoring 2,3-b over 3,2-b isomers .
  • Temperature : Reflux conditions (e.g., 80°C in ethylene glycol) accelerate ring closure .

Q. How can structure-activity relationship (SAR) studies optimize thieno[2,3-b]pyridines for adenosine receptor binding?

SAR strategies include:

  • Scaffold modification : Introducing dicyano groups (e.g., 3,5-dicyanopyridines) enhances affinity for A1 adenosine receptors .
  • Substituent tuning : Aryloxy groups improve selectivity, while methyl esters increase metabolic stability .
  • Molecular docking : Predict binding modes using GPCR homology models to prioritize synthetic targets .

Q. What experimental strategies address contradictions in cytotoxicity data between sensitive and multidrug-resistant cell lines?

  • Dose escalation : Test higher concentrations to overcome efflux pump-mediated resistance .
  • Combination therapy : Pair thieno[2,3-b]pyridines with P-glycoprotein inhibitors (e.g., verapamil) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis induction and ABC transporter expression .

Methodological Considerations

  • Spectral analysis : Assign NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in polycyclic derivatives .
  • Statistical validation : Perform triplicate experiments with ANOVA to ensure reproducibility of biological data .
  • Control experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and blank reactions (e.g., without sodium ethoxide) to validate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-b]pyridine
Reactant of Route 2
Thieno[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.